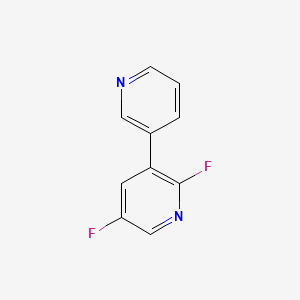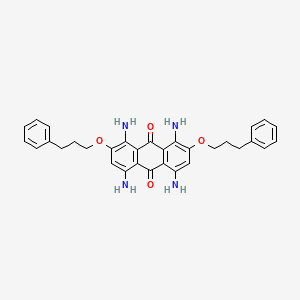
2-(4-Acetyl-3-methylphenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetyl-3-methylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ It is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Acylation: : The synthesis of 2-(4-Acetyl-3-methylphenyl)acetic acid can be initiated by a Friedel-Crafts acylation reaction. This involves the reaction of 3-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Hydrolysis: : The intermediate product from the Friedel-Crafts acylation is then subjected to hydrolysis. This step involves the use of a strong acid, such as hydrochloric acid (HCl), to convert the acetylated product into the corresponding acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetyl-3-methylphenyl)acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-(4-Acetyl-3-methylphenyl)acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process can convert the acetyl group into an alcohol group.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the acetyl and methyl groups on the phenyl ring can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Acetyl-3-methylphenyl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving acylation and methylation. It serves as a model substrate to understand the mechanisms of these biochemical processes.
Medicine
In medicinal chemistry, derivatives of 2-(4-Acetyl-3-methylphenyl)acetic acid are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of these materials.
Wirkmechanismus
The mechanism of action of 2-(4-Acetyl-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acylation reactions, modifying the activity of enzymes or proteins. The methyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)acetic acid: Lacks the acetyl group, making it less reactive in acylation reactions.
2-(4-Acetylphenyl)acetic acid: Lacks the methyl group, which can affect its hydrophobic interactions and overall reactivity.
2-(3-Methylphenyl)acetic acid: The position of the methyl group is different, leading to variations in chemical reactivity and biological activity.
Uniqueness
2-(4-Acetyl-3-methylphenyl)acetic acid is unique due to the presence of both an acetyl and a methyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(4-acetyl-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-7-5-9(6-11(13)14)3-4-10(7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PBPIMHLIQQZFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)

![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)


